molecular formula C7H4ClIN2 B1315344 2-Chloro-5-iodo-1H-benzo[d]imidazole CAS No. 256518-97-5

2-Chloro-5-iodo-1H-benzo[d]imidazole

Cat. No. B1315344
M. Wt: 278.48 g/mol
InChI Key: YWAUZXYXCAWEDF-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-1H-benzo[d]imidazole is a compound with the CAS Number: 256518-97-5. It has a molecular weight of 278.48 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

Imidazole, the core structure of 2-Chloro-5-iodo-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

2-Chloro-5-iodo-1H-benzo[d]imidazole is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a molecular weight of 278.48 .

Scientific Research Applications

General Applications

  • Summary of Application : Imidazole derivatives, such as 2-Chloro-5-iodo-1H-benzo[d]imidazole, are known for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .
  • Methods of Application : The synthesis of imidazole derivatives typically involves the reaction of glyoxal and ammonia .
  • Results or Outcomes : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Specific Application

  • Summary of Application : 2-Chloro-5-iodo-1H-benzo[d]imidazole has been used in the synthesis of compounds with potential antitumor activity .
  • Methods of Application : The compound was used in the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
  • Results or Outcomes : The synthesized compounds were evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Safety And Hazards

The safety information available indicates that 2-Chloro-5-iodo-1H-benzo[d]imidazole may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that 2-Chloro-5-iodo-1H-benzo[d]imidazole and similar compounds may have potential for future drug development.

properties

IUPAC Name

2-chloro-6-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAUZXYXCAWEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476983
Record name 2-Chloro-5-iodo-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodo-1H-benzo[d]imidazole

CAS RN

256518-97-5
Record name 2-Chloro-5-iodo-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodo-1,3-dihydro-2H-1,3-benzimidazole-2-one (7 g) [see Preparation 24] was added to a solution of phosphoryl chloride (135 ml). The reaction mixture was then heated to 120° C. and stirred for 2 hours, after which time the phosphoryl chloride was removed under reduced pressure and the residue diluted with water. The residual aqueous solution was neutralised with aqueous potassium hydrogen carbonate solution and the product extracted with 90:10, by volume, dichloromethane:methanol, dried over magnesium sulphate and the solvent removed under reduced pressure to afford 2-chloro-6-iodo-1H-1,3-benzimidazole (3.68 g) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Lowe, R Sayle, A Day… - … OF PAPERS OF THE …, 2015 - nextmovesoftware.com
Chemical Text Mining for Current Awareness of Pharmaceutical Patents Page 1 250th ACS National Meeting, Boston MA, USA 17th August 2015 Unlocking chemical information from …
Number of citations: 0 www.nextmovesoftware.com

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